molecular formula C21H23ClO5 B13828297 7-epi-Sclerotiorin

7-epi-Sclerotiorin

Cat. No.: B13828297
M. Wt: 390.9 g/mol
InChI Key: SWJLTKXURNHVHE-SGAXEVNMSA-N
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Description

7-epi-Sclerotiorin is a metabolite belonging to the azaphilone class of fungal secondary metabolites. Azaphilones are known for their diverse biological activities and unique chemical structures. This compound is particularly notable for its antifungal, antibacterial, and cytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-epi-Sclerotiorin involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the azaphilone core, followed by various functional group modifications to achieve the desired structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound is often achieved through fermentation processes using fungal strains such as Penicillium sclerotiorum. The fermentation conditions, including the choice of medium, temperature, pH, and aeration, are optimized to maximize the yield of the compound. Post-fermentation, the compound is extracted and purified using techniques such as solvent extraction, chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions

7-epi-Sclerotiorin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit enhanced or altered biological activities .

Scientific Research Applications

7-epi-Sclerotiorin has a wide range of applications in scientific research:

    Chemistry: It serves as a model compound for studying the synthesis and reactivity of azaphilones.

    Biology: Its antifungal and antibacterial properties make it a valuable tool for studying microbial interactions and developing new antimicrobial agents.

    Medicine: The cytotoxic properties of this compound are being explored for potential use in cancer therapy.

    Industry: It is used in the development of antifouling agents and other industrial applications

Mechanism of Action

The mechanism of action of 7-epi-Sclerotiorin involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, disrupt cell membranes, and interfere with cellular processes such as DNA replication and protein synthesis. These actions contribute to its antifungal, antibacterial, and cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique structural features, such as the specific arrangement of functional groups and the presence of a chlorine atom. These features contribute to its distinct biological activities and make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H23ClO5

Molecular Weight

390.9 g/mol

IUPAC Name

[(7S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-methyl-6,8-dioxoisochromen-7-yl] acetate

InChI

InChI=1S/C21H23ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)19(24)21(5,27-14(4)23)20(25)18(16)22/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,21-/m0/s1

InChI Key

SWJLTKXURNHVHE-SGAXEVNMSA-N

Isomeric SMILES

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@@](C(=O)C2=CO1)(C)OC(=O)C)Cl

Canonical SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Cl

Origin of Product

United States

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